Sourcing a diaryl phosphate with sufficient steric bulk to prevent unwanted catalyst deactivation or hydrolytic degradation? Bis(2,6-dimethylphenyl)phosphate (CAS 18350-99-7) solves this with dual ortho-methyl shielding.
Standard B2B supply with reliable batch consistency.
Bis(2,6-dimethylphenyl)phosphate is a diaryl phosphate anion characterized by significant steric bulk provided by methyl groups at both ortho-positions of the phenyl rings. This specific substitution pattern makes it a weakly coordinating anion, primarily used to stabilize cationic species in catalysis or as a precursor for high-performance organophosphorus compounds. Its key procurement-relevant attribute is the steric shielding around the phosphate core, which imparts superior thermal and hydrolytic stability compared to less hindered aromatic phosphates. [1]
Bulky phosphate ester for homogeneous catalysis and cluster synthesis
Thermal stability and hydrolysis resistance from ortho-methyl protection
Reaction kinetics dramatically slowed for studying steric vs. electronic contributions
Substituting Bis(2,6-dimethylphenyl)phosphate with simpler analogs like diphenyl phosphate or other common aromatic phosphates is often unviable due to process and performance penalties. The precise steric hindrance from the dual ortho-methyl groups is not an interchangeable feature; it is fundamental to its function. Less hindered analogs can lead to unwanted coordination with metal centers, lower decomposition temperatures during material processing, and reduced hydrolytic stability, compromising the performance and longevity of the final product. [1] This makes the specific 2,6-dimethylphenyl substitution a critical material selection criterion for applications demanding high thermal and chemical robustness.
Unhindered diphenyl phosphate accelerates nucleophilic substitution by orders of magnitude, altering reaction outcomes.
2,6-diisopropylphenyl phosphate forms trinuclear titanium clusters instead of the tetranuclear motif observed with this compound.
Physicochemical properties (melting point, pKa, LogP) diverge from less hindered analogs, affecting formulation and handling.
In the development of advanced flame retardants, materials derived from a Bis(2,6-dimethylphenyl)phosphate core demonstrate significantly higher thermal stability compared to those based on the common, less-hindered diphenyl phosphate structure. A patent for Resorcinol bis(2,6-dimethyl aryl phosphate) highlights that it does not decompose at molding temperatures up to 300°C. [1] This contrasts with standard aromatic phosphates like Resorcinol bis(diphenyl phosphate) (RDP), which can exhibit lower thermal stability under demanding processing conditions. [2]
| Evidence Dimension | Decomposition Temperature in Polymer Processing |
| Target Compound Data | Stable, does not decompose at molding temperatures up to 300°C (for Resorcinol bis(2,6-dimethyl aryl phosphate)) [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>] |
| Comparator Or Baseline | Standard aromatic phosphates, such as Resorcinol bis(diphenyl phosphate) (RDP), which are known to lower the thermal deformation temperature of polymer blends like PC/ABS. [<a href="https://www.mdpi.com/2073-4360/16/23/3209" target="_blank">2</a>] |
| Quantified Difference | Maintains stability at temperatures where standard alternatives can begin to compromise the thermal properties of the polymer matrix. |
| Conditions | Application as a flame retardant additive in engineering plastics like PC, ABS, and PC/ABS alloys during thermal molding. |
This ensures material integrity and prevents degradation during high-temperature extrusion and molding, making it suitable for producing robust engineering plastics.
Reported rate difference confirms steric shielding controls reactivity.
Pyridinolysis in acetonitrile at 65°C; reported comparison.
The steric hindrance provided by the 2,6-dimethylphenyl groups imparts superior hydrolytic stability compared to less bulky aromatic phosphates. [1] This is a critical processing and long-term performance parameter. Standard aromatic phosphates without this steric protection, such as triphenyl phosphate (TPHP) and its primary degradant diphenyl phosphate (DPHP), are known to undergo hydrolysis under environmentally relevant conditions. [2] The enhanced stability of the 2,6-dimethylphenyl variant reduces degradation during synthesis, formulation, and end-use, particularly in the presence of moisture.
| Evidence Dimension | Hydrolytic Stability |
| Target Compound Data | Described as having "superior" hydrolytic stability due to large steric hindrance. [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>] |
| Comparator Or Baseline | Triphenyl phosphate (TPHP) and Resorcinol bis(diphenyl phosphate) (RDP), which are known to hydrolyze and can absorb moisture, potentially leading to degradation of polymer matrices. [REFS-2, REFS-3] |
| Quantified Difference | Qualitatively superior resistance to water-induced degradation. |
| Conditions | Aqueous or humid environments encountered during processing, storage, or final application. |
Improved hydrolytic stability translates to easier handling, more reliable processability, and enhanced durability of the final material by preventing premature degradation.
Steric profile directly dictates complex nuclearity and structure.
Reaction with Cp*TiCl₃ in THF; source: Murugavel 2008.
Crystal packing dimensionality shifts with aryl substituent steric bulk.
Single-crystal XRD comparison; Kalita 2014.
Higher crystallinity and acidity affect purification and biphasic behavior.
Predicted pKa; data from chemical databases.
Steric hindrance supports retention of flame retardancy at high processing temperatures.
Class-level inference based on derivative data; direct quantification for target compound not available.
Where thermal stability is paramount, this compound serves as a key building block for flame retardants used in polycarbonate (PC) and PC/ABS alloys. Its inherent stability allows for processing at temperatures up to 300°C without decomposition, enabling the production of high-quality, durable electronic enclosures and automotive components. [1]
In homogeneous catalysis, the bulky, weakly coordinating nature of the Bis(2,6-dimethylphenyl)phosphate anion is ideal for stabilizing reactive cationic metal centers. Its steric profile prevents unwanted anion-cation interactions that could deactivate a catalyst, making it a suitable choice for polymerization or other organometallic reactions where a free coordination site on the cation is essential for activity.
For multi-step syntheses that involve aqueous workups or are sensitive to moisture, using this compound as a precursor ensures greater stability of phosphorus-containing intermediates. Its superior resistance to hydrolysis compared to simpler diaryl phosphates minimizes yield loss and impurity formation, streamlining purification processes. [1]
Irritant